6,8-Dichloro-3-iodoimidazo[1,2-A]pyrazine
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Overview
Description
6,8-Dichloro-3-iodoimidazo[1,2-A]pyrazine is a heterocyclic compound with the molecular formula C6H2Cl2IN3 and a molecular weight of 313.91 g/mol . This compound is characterized by the presence of chlorine and iodine atoms attached to an imidazo[1,2-A]pyrazine core, making it a valuable scaffold in organic synthesis and pharmaceutical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-3-iodoimidazo[1,2-A]pyrazine typically involves the halogenation of imidazo[1,2-A]pyrazine derivatives. One common method includes the use of N-chlorosuccinimide (NCS) and iodine monochloride (ICl) as halogenating agents under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-3-iodoimidazo[1,2-A]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6,8-Dichloro-3-iodoimidazo[1,2-A]pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6,8-Dichloro-3-iodoimidazo[1,2-A]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and iodine atoms can form halogen bonds with target molecules, influencing their activity and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
8-Chloro-3-iodoimidazo[1,2-A]pyrazine: Similar in structure but lacks one chlorine atom.
6,8-Dibromoimidazo[1,2-A]pyrazine: Contains bromine atoms instead of chlorine and iodine.
6,8-Dichloro-3-iodoimidazo[1,2-A]pyridine: Similar scaffold but with a pyridine ring instead of a pyrazine ring
Uniqueness
6,8-Dichloro-3-iodoimidazo[1,2-A]pyrazine is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity and binding properties. This makes it a versatile compound for various applications in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C6H2Cl2IN3 |
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Molecular Weight |
313.91 g/mol |
IUPAC Name |
6,8-dichloro-3-iodoimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C6H2Cl2IN3/c7-3-2-12-4(9)1-10-6(12)5(8)11-3/h1-2H |
InChI Key |
ZEBUPESKOLNLDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C=C(N=C(C2=N1)Cl)Cl)I |
Origin of Product |
United States |
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